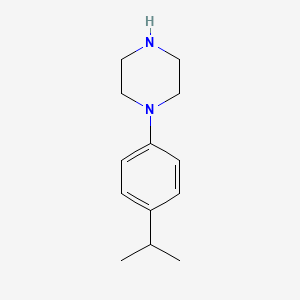

1-(4-Isopropylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

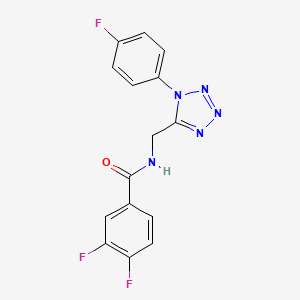

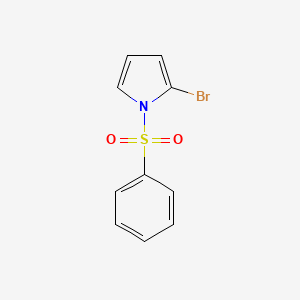

1-(4-Isopropylphenyl)piperazine is an organic compound with the molecular formula C13H20N2 . It has an average mass of 204.311 Da and a monoisotopic mass of 204.162643 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(4-Isopropylphenyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The InChI representation of the compound isInChI=1S/C13H20N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 . Chemical Reactions Analysis

Piperazine derivatives, including 1-(4-Isopropylphenyl)piperazine, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . More research is needed to fully understand the chemical reactions involving 1-(4-Isopropylphenyl)piperazine.Physical And Chemical Properties Analysis

1-(4-Isopropylphenyl)piperazine has a density of 1.0±0.1 g/cm³. Its boiling point is 335.6±30.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.9±3.0 kJ/mol. The flash point is 143.3±15.5 °C .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(4-Isopropylphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperazine ring is a common motif in many drugs, including antipsychotics, antidepressants, and antihistamines. The compound’s ability to act as a spacer between pharmacophores makes it valuable in medicinal chemistry for optimizing drug-receptor interactions .

Development of Radiolabeled Tracers

In nuclear medicine, 1-(4-Isopropylphenyl)piperazine can be used to develop radiolabeled tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These tracers help in the visualization and quantification of biological processes at the molecular level .

Mechanism of Action

Target of Action

It’s structurally related to piperazine, which is known to act on the gaba receptors .

Mode of Action

1-(4-Isopropylphenyl)piperazine, like piperazine, may act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The action of piperazine, a related compound, generally results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The action of piperazine, a structurally related compound, generally results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

properties

IUPAC Name |

1-(4-propan-2-ylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEHPDNBUYEJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropylphenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)

![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)